6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Preparation Methods
The synthesis of 6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with furfural under reflux conditions . The reaction is carried out in ethanol, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine, ethanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of new materials with specific properties, such as high-energy materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-B]pyridazine: This compound has a similar structure but with a fluorophenyl group instead of a furyl group, leading to different biological activities.
6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-B]pyridazine: This compound is used in high-energy materials and has different chemical properties due to the presence of nitro groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6-chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIRHRYJCPVVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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